molecular formula C14H18O2S B11945444 (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene CAS No. 73301-14-1

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene

Katalognummer: B11945444
CAS-Nummer: 73301-14-1
Molekulargewicht: 250.36 g/mol
InChI-Schlüssel: LXZILNWNROCVCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C14H18O2S It is characterized by a cyclohexene ring substituted with two methyl groups and a sulfonyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene typically involves the reaction of 3,4-dimethylcyclohex-3-ene-1-sulfonyl chloride with benzene under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (3,4-Dimethylcyclohex-3-ene-1-sulfonyl)benzene include:

Uniqueness

The uniqueness of this compound lies in its specific combination of a cyclohexene ring with two methyl groups and a sulfonyl group attached to a benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific research applications .

Eigenschaften

CAS-Nummer

73301-14-1

Molekularformel

C14H18O2S

Molekulargewicht

250.36 g/mol

IUPAC-Name

(3,4-dimethylcyclohex-3-en-1-yl)sulfonylbenzene

InChI

InChI=1S/C14H18O2S/c1-11-8-9-14(10-12(11)2)17(15,16)13-6-4-3-5-7-13/h3-7,14H,8-10H2,1-2H3

InChI-Schlüssel

LXZILNWNROCVCM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC(CC1)S(=O)(=O)C2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.